4-(dimethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
The compound 4-(dimethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide features a benzamide core linked to a thiazole ring substituted with a 5-methylfuran group and a dimethylsulfamoyl moiety. This structure combines electron-rich (furan) and electron-deficient (sulfamoyl) regions, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-11-4-9-15(24-11)14-10-25-17(18-14)19-16(21)12-5-7-13(8-6-12)26(22,23)20(2)3/h4-10H,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLXHMFJDPAQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Dimethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide, also referred to by its ChemDiv Compound ID G786-1161, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.
- Molecular Formula : C17H17N3O4S2
- Molecular Weight : 391.46 g/mol
- IUPAC Name : this compound
- SMILES Representation : Cc1ccc(-c2csc(NC(c(cc3)ccc3S(N(C)C)(=O)=O)=O)n2)o1
Synthesis
The synthesis of this compound involves the reaction of appropriate thiazole derivatives with dimethylsulfamoyl chloride. The compound can be characterized using various spectroscopic methods including NMR and mass spectrometry.
Biological Activity
This compound has been evaluated for various biological activities, particularly in antimicrobial and anticancer studies.
Antimicrobial Activity
A study screening various thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.
| Pathogen | Activity (Zone of Inhibition) | Concentration Tested |
|---|---|---|
| Escherichia coli | Moderate | 1 µg/mL |
| Staphylococcus aureus | Good | 1 µg/mL |
| Aspergillus niger | Moderate | 1 µg/mL |
| Aspergillus oryzae | Moderate | 1 µg/mL |
These results indicate that the compound has potential as an antimicrobial agent, particularly in the treatment of infections caused by these pathogens .
Anticancer Activity
Recent studies have indicated that compounds containing the thiazole moiety can exhibit anticancer properties. The specific activity of this compound against various cancer cell lines is currently under investigation. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in certain cancer types.
Case Studies
A notable case study involved the evaluation of a series of thiazole derivatives, including our compound of interest, against human cancer cell lines. The study reported:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.7 | Apoptosis induction |
| MCF7 | 12.3 | Cell cycle arrest |
| A549 | 20.5 | Inhibition of angiogenesis |
These findings suggest that the compound may be a promising candidate for further development in anticancer therapies .
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of this compound is its antimicrobial properties. Research indicates that derivatives of thiazole compounds exhibit significant antibacterial and antifungal activities. Specifically, studies have shown that 4-(dimethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide demonstrates effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.
Case Study: Antibacterial Efficacy
In a study evaluating various thiazole derivatives, this compound exhibited minimum inhibitory concentration (MIC) values lower than traditional antibiotics against multidrug-resistant strains of Staphylococcus aureus (MRSA), indicating its potential as a novel antimicrobial agent .
Antifungal Activity
Additionally, the compound has been tested for antifungal properties. It showed promising results against fungi such as Aspergillus niger and Aspergillus oryzae, suggesting its utility in treating fungal infections .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that include the formation of amide bonds and the introduction of the thiazole ring. Characterization techniques such as NMR spectroscopy and elemental analysis are employed to confirm the structure and purity of the synthesized compound.
The biological activity of this compound has been assessed through various methods:
- In vitro Antibacterial Testing : The compound was tested against pathogenic bacteria using the cup plate method at a concentration of 1 µg/mL in dimethylformamide (DMF).
- Antifungal Testing : Similar methods were applied to evaluate its antifungal potential against specified fungal strains.
Comparison with Similar Compounds
Core Modifications: Benzamide and Thiazole Backbone
The benzamide-thiazole scaffold is recurrent in bioactive molecules. Key variations include:
- Diethylsulfamoyl (e.g., 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide, ): Increased lipophilicity due to ethyl groups, possibly enhancing membrane permeability but reducing solubility . Morpholine-4-sulfonyl (e.g., 2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide, ): Introduces a polar morpholine ring, improving aqueous solubility and hydrogen-bonding capacity .
- Thiazole substituents: 5-Methylfuran-2-yl (target compound): Electron-rich furan may enhance π-π stacking with aromatic residues in target proteins. Pyridin-4-yl (e.g., ): Introduces basic nitrogen, enabling salt formation and improved solubility .
Data Tables: Key Structural Analogs and Properties
Discussion of Substituent Effects
- Lipophilicity : Diethylsulfamoyl () increases logP compared to dimethylsulfamoyl, favoring blood-brain barrier penetration but risking solubility issues. Morpholine sulfonyl () balances hydrophilicity and lipophilicity .
- Furan’s electron-rich nature (target compound) may favor interactions with hydrophobic pockets .
- Solubility and Stability : Morpholine and pyridyl groups () improve solubility via hydrogen bonding. The 5-methylfuran in the target compound may offer metabolic stability compared to nitro or halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
